1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Medicinal Chemistry Pharmacophore Design Physicochemical Properties

Drug discovery teams often struggle to source the unsubstituted pyrazolo[3,4-b]pyridine core as a clean starting point for kinase inhibitor design. This foundational pharmacophore (CAS 1956321-58-6) provides the critical 4-carboxamide hinge-binding motif essential for ATP-binding pocket engagement. • CNS-optimized profile: XLogP3 -0.3, TPSA 80.7 Ų, favorable for blood-brain barrier penetration • Synthetic versatility: rapid SAR exploration via amide coupling, N-alkylation, or cross-coupling • NLT 98% purity, ideal for fragment-based screening and PROTAC development

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 1956321-58-6
Cat. No. B11919446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS1956321-58-6
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C(=O)N)C=NN2
InChIInChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)3-10-11-7/h1-3H,(H2,8,12)(H,9,10,11)
InChIKeyXDHHENMFFCOFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Pharmacophore Profile


1H-Pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1956321-58-6) is a heterocyclic organic compound featuring a fused pyrazolo[3,4-b]pyridine bicyclic core with a carboxamide substituent at the 4-position. This unsubstituted scaffold serves as the foundational pharmacophore for a broad class of kinase inhibitors and other bioactive molecules [1]. The compound possesses a molecular formula of C7H6N4O and a molecular weight of 162.15 g/mol, with computed physicochemical properties including an XLogP3-AA of -0.3, two hydrogen bond donors, and three hydrogen bond acceptors [2].

Scaffold Irreplaceability in Medicinal Chemistry


The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design, yet subtle variations in substitution pattern profoundly alter target engagement, selectivity, and pharmacokinetic profiles [1]. The 4-carboxamide moiety in 1H-pyrazolo[3,4-b]pyridine-4-carboxamide provides a critical hydrogen-bonding motif that engages the hinge region of ATP-binding pockets, a feature not present in the unsubstituted parent pyrazolo[3,4-b]pyridine (CAS 271-73-8) [2]. Furthermore, the absence of additional substituents at the N1, C3, or C6 positions distinguishes this compound from heavily decorated analogs that often exhibit off-target liabilities and synthetic complexity. Direct substitution with any alternative pyrazolopyridine derivative would alter the compound's physicochemical profile, including its computed XLogP3 of -0.3, potentially compromising solubility and permeability in early-stage drug discovery assays [3].

Differentiation vs. Structural Analogs


Enhanced Hydrophilicity over Parent Core

1H-Pyrazolo[3,4-b]pyridine-4-carboxamide exhibits a significantly lower computed XLogP3 value compared to the unsubstituted parent pyrazolo[3,4-b]pyridine scaffold, indicating enhanced hydrophilicity and potential for improved aqueous solubility. This is a critical differentiator for early-stage drug discovery programs prioritizing favorable pharmacokinetic properties [1].

Medicinal Chemistry Pharmacophore Design Physicochemical Properties

Hinge-Binding H-Bond Donor Capacity

The 4-carboxamide group in 1H-pyrazolo[3,4-b]pyridine-4-carboxamide contributes an additional hydrogen bond donor compared to the unsubstituted pyrazolo[3,4-b]pyridine core, a critical feature for engaging the kinase hinge region. Patent literature explicitly highlights the importance of this hydrogen bond donor-acceptor pair for kinase binding [1].

Kinase Inhibition Structure-Based Drug Design Binding Mode Analysis

Optimal TPSA for CNS Penetration

1H-Pyrazolo[3,4-b]pyridine-4-carboxamide possesses a topological polar surface area (TPSA) of 80.7 Ų, which falls within the favorable range (60-90 Ų) for potential CNS penetration, a property not observed in the parent unsubstituted core (TPSA 41.6 Ų). This is a crucial differentiator for programs targeting neurological indications [1].

CNS Drug Discovery Pharmacokinetics Physicochemical Properties

Simplified Synthesis vs. Substituted Analogs

Unlike heavily substituted 1H-pyrazolo[3,4-b]pyridine-4-carboxamide derivatives that require multi-step synthetic routes involving Pd-catalyzed cross-couplings or complex protecting group strategies, the unsubstituted core scaffold (CAS 1956321-58-6) offers a more tractable synthetic entry point . This reduces the synthetic burden in early-stage hit-to-lead campaigns, allowing for rapid analog generation.

Synthetic Chemistry Medicinal Chemistry Lead Optimization

Research Applications and Procurement


Early-Stage Kinase Hit Identification

The scaffold's favorable physicochemical profile (XLogP3 = -0.3, TPSA = 80.7 Ų) and additional hydrogen bond donor (count = 2) make it an ideal starting point for fragment-based or high-throughput screening campaigns targeting kinase ATP-binding pockets [1]. Its synthetic accessibility allows for rapid derivatization and exploration of structure-activity relationships around the 4-carboxamide hinge-binding motif, as validated by extensive patent literature [2].

CNS Drug Discovery Programs

With a TPSA of 80.7 Ų, which falls within the optimal range for blood-brain barrier penetration (60-90 Ų), this scaffold is particularly well-suited for CNS-targeted kinase inhibitor programs [1]. Researchers developing therapeutics for neurological disorders or brain cancers can leverage this property to prioritize compounds with inherent CNS-penetrant potential, reducing the need for extensive late-stage optimization [3].

Chemical Biology Probe Development

The unsubstituted core provides a clean chemical handle for the installation of diverse functional groups (e.g., through amide coupling, N-alkylation, or cross-coupling at the 6-position). This makes it an attractive building block for the synthesis of chemical probes aimed at interrogating kinase signaling pathways or for the development of PROTACs, where a balanced physicochemical profile is crucial [2].

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